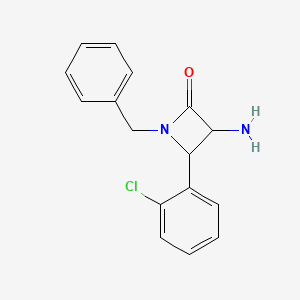
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a benzyl group, and a chlorophenyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the reaction of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 2-chlorophenyl magnesium bromide can be used as reagents to introduce these groups onto the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
類似化合物との比較
Similar Compounds
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: This compound shares the chlorophenyl group with 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one but has a different core structure.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: This compound also contains a chlorophenyl group but differs in its functional groups and overall structure.
Uniqueness
This compound is unique due to its azetidinone ring structure, which imparts specific chemical and biological properties
生物活性
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN2O with a molecular weight of approximately 304.79 g/mol. The structure consists of an azetidinone ring with a benzyl group and a chlorophenyl substituent, which enhances its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O |
| Molecular Weight | 304.79 g/mol |
| Structural Features | Azetidinone ring, benzyl group, chlorophenyl substituent |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the azetidinone ring and the introduction of the benzyl and chlorophenyl groups. The methods used allow for controlled synthesis under optimized conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that compounds in the azetidinone class exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer . The specific interactions of this compound with molecular targets involved in cancer progression are still under investigation.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The mechanism often involves enzyme inhibition or disruption of protein-ligand interactions critical for bacterial survival .
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, although further research is needed to elucidate the precise mechanisms and targets involved.
Case Studies
Several studies have highlighted the biological activity of azetidinones similar to this compound:
- Anticancer Activity : A study demonstrated that azetidinone derivatives inhibited cell proliferation in MCF-7 breast cancer cells at nanomolar concentrations, showcasing their potential as anticancer agents .
- Antibacterial Efficacy : Research on related compounds revealed minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus, suggesting that structural modifications could enhance their antibacterial properties .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological system being studied, but interactions may include ionic bonds or hydrophobic interactions with target proteins.
特性
分子式 |
C16H15ClN2O |
|---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
3-amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c17-13-9-5-4-8-12(13)15-14(18)16(20)19(15)10-11-6-2-1-3-7-11/h1-9,14-15H,10,18H2 |
InChIキー |
INXYQUOSYYURJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















